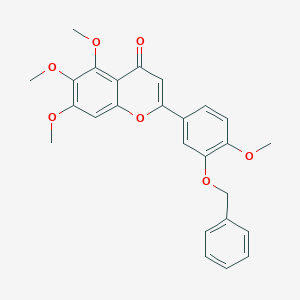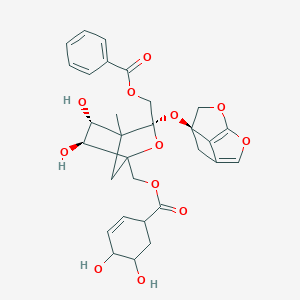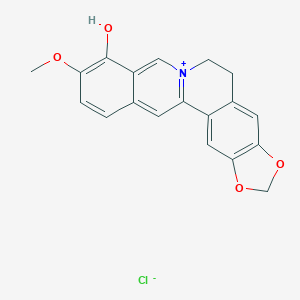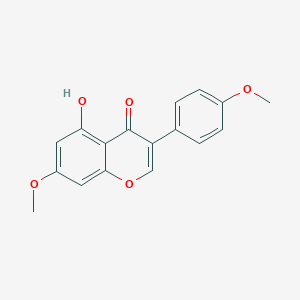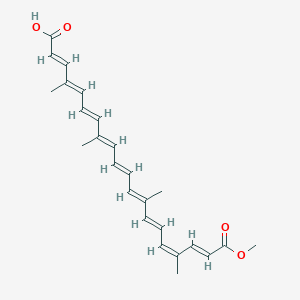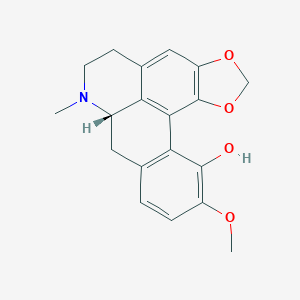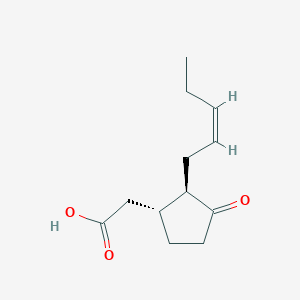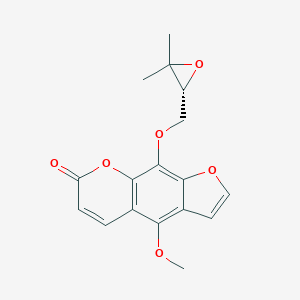
Calystegine A5
Übersicht
Beschreibung
Calystegine A5 is an extraordinary natural alkaloid obtained from diverse botanical sources . It exhibits remarkable potency in the suppression of glycosidases . This attribute makes this compound a highly promising tool for the research of Type 2 diabetes .
Synthesis Analysis
Although several synthetic calystegine analogs have been reported as glycosidase inhibitors, new, more potent and effective inhibitors are required . A noncanonical type III polyketide synthase, pyrrolidine ketide synthase (PYKS) catalyzes a two-step decarboxylative reaction, which involves imine–ketide condensation indispensable to tropane skeleton construction .Molecular Structure Analysis
The molecular formula of this compound is C7H13NO3 . Its molecular weight is 159.18 . The IUPAC name is (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol .Chemical Reactions Analysis
The key step in the synthesis of calystegine analogs is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .Physical And Chemical Properties Analysis
This compound is a colorless syrup or off-white solid . It is stored at -20°C for 3 years in powder form and at -80°C for 2 years in solvent .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties : Calystegine A5, found in Hyoscyamus albus, shows significant antioxidant activity and potential anti-inflammatory properties. An extract from the seeds of H. albus, enriched in calystegines, inhibited mice paw edema, indicating its potential use in treating inflammation (Bourebaba et al., 2016).
Presence in Tomato Varieties : this compound has been detected in various tomato varieties. Its concentration, along with other calystegines, was measured, indicating its natural occurrence in commonly consumed vegetables (Romera-Torres et al., 2019).
Occurrence in Tomato-based Products : A study on the presence of calystegines in tomato-based products found that this compound, among others, was detected in these products, highlighting its widespread presence in food items (Romera-Torres et al., 2018).
Inhibition of Glycosidases : Calystegines, including A5, exhibit potent glycosidase inhibitory properties, making them potential candidates for therapeutic applications in diseases involving glycosidases, such as diabetes, cancer, and glycosphingolipid storage disorders (Aguilar et al., 2008).
Biosynthesis and Metabolic Pathways : Research into the biosynthesis of calystegines, including A5, in plants like Solanum tuberosum (potato) has provided insights into their metabolic pathways and potential links to classical tropane alkaloids, which are significant for understanding plant biochemistry and secondary metabolite production (Keiner et al., 2002).
Effects on Liver Glycosidases : The effects of calystegines, isolated from fruits and vegetables, on mammalian liver glycosidases were studied, indicating potential implications for human consumption and dietary considerations (Asano et al., 1997).
Structural and Functional Relationships : The study of calystegines, including A5, has highlighted the importance of their chemical structure and stereochemistry in mediating their biological activities, such as glycosidase inhibition and nutritional relationships (Goldmann et al., 1996).
Wirkmechanismus
Target of Action
Calystegine A5, a polyhydroxylated nortropane alkaloid, primarily targets glycosidases . Glycosidases are enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, this compound can block carbohydrate metabolism, leading to lysosomal storage toxicity .
Mode of Action
The interaction of this compound with its targets results in the inhibition of glycosidases, which subsequently blocks carbohydrate metabolism . This blockage can induce lysosomal storage toxicity, a condition where indigestible materials accumulate in the cell’s lysosomes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to reduce oxidative stress, mitochondrial dynamics failure, and ER stress in human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions . It also regulates the pro- and anti-inflammatory response in these cells . Furthermore, it has been found to restore the defective PI3K/AKT/mTOR pathway, which is associated with cellular metabolic functions .
Result of Action
The action of this compound leads to several molecular and cellular effects. It promotes the survival of hyperglycemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses . Moreover, it efficiently prevents the hyperglycemia-mediated inflammatory response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hyperglycemic conditions can enhance the protective effects of this compound on human ASCs . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Calystegine A5 interacts with various enzymes and proteins, particularly glycosidases . It inhibits these enzymes, thereby blocking carbohydrate metabolism . This interaction is crucial in understanding the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It influences cell function by reducing oxidative/ER stress, inflammation, and promoting the AKT/PI3K/mTOR pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and changes gene expression . Specifically, it has been found to restore the defective PI3K/AKT/mTOR pathway in hyperglycaemic cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to promote the survival of hyperglycaemic cells and significantly diminish oxidative stress, mitochondrial dynamics failure, and ER stress . It also improves the endogenous cellular antioxidant defenses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in carbohydrate metabolism . It inhibits glycosidases, thereby blocking carbohydrate metabolism .
Eigenschaften
IUPAC Name |
(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWEYXUHSNDLV-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C(C1N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165905-26-0 | |
| Record name | Calystegine A5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between Calystegin A5 and Calystegin B2, and how does this difference affect their ability to inhibit glycosidases?
A1: Calystegin A5 (1α,3α,4β-trihydroxy-nor-tropane) is a 2-deoxy derivative of Calystegin B2 (1α,2α,3α,4β-tetrahydroxy-nor-tropane) []. The study found that Calystegin B2 is a potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. In contrast, Calystegin A5 showed no inhibitory activity against any of the glycosidases tested []. This suggests that the equatorially oriented OH group at C2 in Calystegin B2 is crucial for its recognition and binding to the active site of glycosidases, and its absence in Calystegin A5 explains the loss of inhibitory activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


